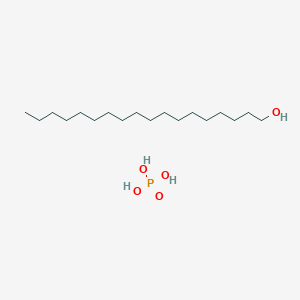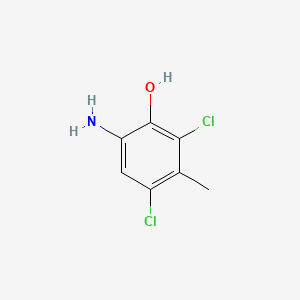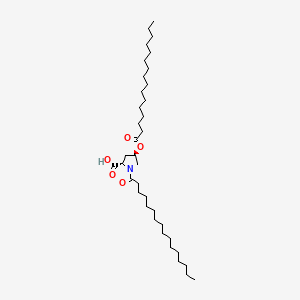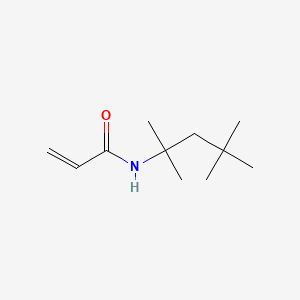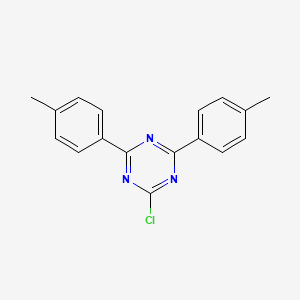
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Übersicht
Beschreibung
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is a chemical compound with the molecular formula C17H14ClN3 . It is a solid substance under normal conditions . The IUPAC name for this compound is 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine can be represented by the SMILES notation: CC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C .Physical And Chemical Properties Analysis
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is a solid substance with a molecular weight of 295.77 . The compound appears as a white to almost white powder or crystal .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine Applications
The compound 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a class of compounds with a broad range of applications due to their versatile chemical properties. Below is a detailed analysis of the unique applications of this compound in various scientific research fields.
Synthesis of β-Lactam Antibiotics: 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine has been utilized in the synthesis of β-lactam antibiotics . These antibiotics are a crucial class of medications that include penicillins and cephalosporins. The compound serves as an intermediate in the formation of the β-lactam ring, which is essential for the antibiotic’s bactericidal activity.
Antitumor and Anticancer Research: Some 1,3,5-triazine derivatives have shown potential in antitumor and anticancer applications . The specific structure of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine could be explored for its efficacy in treating various types of cancer, given the biological activity observed in similar triazine compounds.
Agricultural Chemicals: The triazine class, to which our compound belongs, is widely used in the production of herbicides . The chloro and tolyl groups may confer selective toxicity towards certain weeds, providing a basis for developing new herbicides.
Polymer Photostabilizers: Triazines are known to act as photostabilizers for polymers . The specific substituents on the 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine molecule could enhance its ability to absorb UV light, thereby protecting polymers from degradation.
Dye Chemistry and Textile Industry: Cyanuric chloride derivatives, a category that includes our compound, find applications in dye chemistry and the textile industry . The compound could be involved in the synthesis of dyes that have improved fastness properties or novel color profiles.
Peptide Coupling Agent: This compound has been used as a peptide coupling agent, which is essential in peptide synthesis . It can facilitate the formation of peptide bonds between amino acids, which is a critical step in producing peptides and proteins for research and therapeutic use.
Enantiodifferentiating Coupling Reagent: In the field of asymmetric synthesis, 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine can act as an enantiodifferentiating coupling reagent . This application is particularly important for creating chiral molecules that are essential in pharmaceuticals.
Siderophore-Mediated Drug Development: The triazine structure has potential use in siderophore-mediated drug development . Siderophores are molecules that bind and transport iron, and their analogs can be used to deliver drugs into specific types of cells, such as bacteria or cancer cells.
Safety and Hazards
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is classified under GHS07. It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Wirkmechanismus
Triazines have a wide range of applications in industry, including as dyes, resins, pharmaceuticals, and explosives. Some triazines are used in agriculture as herbicides. They are also used in the textile industry as reactive dyes .
The properties of a specific triazine depend on the substituents attached to the ring. In the case of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine, the molecule has chlorine and tolyl (a type of methylbenzene) groups attached to the triazine ring .
Eigenschaften
IUPAC Name |
2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-3-7-13(8-4-11)15-19-16(21-17(18)20-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSLMIOUKRPZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274900 | |
| Record name | 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine | |
CAS RN |
21902-34-1 | |
| Record name | 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

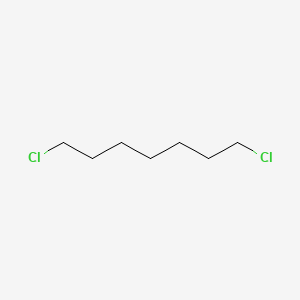

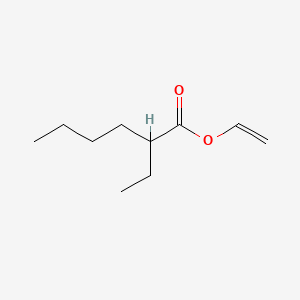

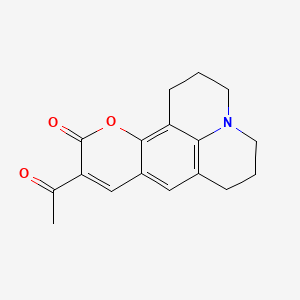
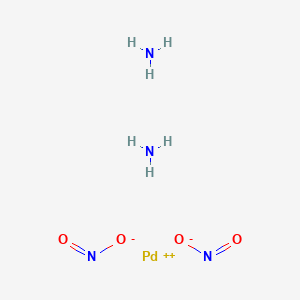
![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/no-structure.png)

